molecular formula C6H5ClN4O2 B11901104 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione

Cat. No.: B11901104
M. Wt: 200.58 g/mol
InChI Key: VCGYRTKLCVLRBP-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is a chemical building block of interest in medicinal and synthetic chemistry. It is built on the purine-2,6-dione scaffold, a structure synonymous with the xanthine family of alkaloids which includes well-known compounds like theophylline . Xanthine derivatives are extensively studied due to their diverse physiological effects and are principally connected with antagonism of adenosine receptors or inhibition of phosphodiesterases, making them a core structure for developing neuroprotective and cardioprotective agents . The key reactive site on this molecule is the chloromethyl group at the 8-position. This functional group provides a versatile chemical handle for further derivatization, allowing researchers to create a wide array of novel polycyclic fused systems and complex molecules . Such synthetic modifications are a primary method for exploring new compounds with potential profiles of biological activity, including antiviral, antitumor, and antimicrobial properties . This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery efforts. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H5ClN4O2

Molecular Weight

200.58 g/mol

IUPAC Name

8-(chloromethyl)-3,7-dihydropurine-2,6-dione

InChI

InChI=1S/C6H5ClN4O2/c7-1-2-8-3-4(9-2)10-6(13)11-5(3)12/h1H2,(H3,8,9,10,11,12,13)

InChI Key

VCGYRTKLCVLRBP-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC2=C(N1)C(=O)NC(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Electrophilic Substitution

Early synthetic routes relied on electrophilic aromatic substitution using formaldehyde and hydrochloric acid in the presence of Lewis acids like zinc chloride (ZnCl₂). This method, adapted from chloromethylation protocols for aromatic hydrocarbons, involves heating the purine precursor with paraformaldehyde and concentrated HCl at reflux temperatures. For example, 8-unsubstituted purine-2,6-dione derivatives undergo chloromethylation at the 8-position in yields of 60–70% under these conditions. However, stoichiometric ZnCl₂ generates corrosive byproducts and complicates purification, limiting scalability.

Bromine-Mediated Halogen Exchange

An alternative approach involves brominated intermediates, where 8-bromopurine derivatives undergo halogen exchange with chloromethylating agents. For instance, 8-bromo-3-methylxanthine reacts with chloromethyl ethers in dimethylformamide (DMF) to yield the target compound. This method circumvents direct electrophilic substitution but requires precise control over reaction kinetics to avoid dimerization or over-alkylation.

Catalytic Advances in Chloromethylation

Phase Transfer Catalysis (PTC)

Phase transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems. A patented method demonstrates the use of TBAB in xylene, where the purine precursor reacts with chloromethyl methyl ether at reflux, achieving 85% yield. The PTC facilitates chloride ion transfer into the organic phase, accelerating nucleophilic displacement at the 8-position. This method reduces reliance on corrosive acids and simplifies work-up by enabling aqueous extraction of byproducts.

Ionic Liquids as Green Catalysts

Recent studies explore ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) as recyclable catalysts. In solvent-free conditions, [BMIM]Cl promotes chloromethylation at 80°C with 90% yield, outperforming traditional ZnCl₂. The ionic liquid stabilizes reactive intermediates while minimizing side reactions, though high costs and viscosity pose challenges for industrial adoption.

Green Chemistry and Solvent Optimization

Aqueous-Mediated Reactions

Water-based systems leverage surfactants or micelles to solubilize reactants. Sodium dodecyl sulfate (SDS) micelles, for example, enhance the reactivity of formaldehyde and HCl toward purine derivatives at 50°C, yielding 75% product with reduced environmental impact. This approach aligns with green chemistry principles but requires optimization to prevent hydrolysis of the chloromethyl group.

Solvent Effects on Reaction Efficiency

Comparative studies highlight solvent polarity’s role in chloromethylation. Polar aprotic solvents like DMF favor nucleophilic substitution but risk N-alkylation at adjacent positions. Non-polar solvents like toluene improve regioselectivity but necessitate higher temperatures. A balance is achieved in dichloromethane, which offers moderate polarity and low boiling point, enabling 80% yield at 40°C.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for prominent preparation methods:

Method Catalyst Solvent Temperature Yield Advantages Limitations
Lewis Acid (ZnCl₂)ZnCl₂HClReflux60–70%Low cost, established protocolCorrosive, tedious purification
Phase Transfer (TBAB)Tetrabutylammonium bromideXyleneReflux85%High yield, biphasic simplicityRequires PTC optimization
Ionic Liquid ([BMIM]Cl)[BMIM]ClSolvent-free80°C90%Recyclable, high efficiencyHigh viscosity, cost
Aqueous Micellar (SDS)SDSWater50°C75%Environmentally friendlyHydrolysis risk

Mechanistic Insights and Side Reactions

Reaction Pathways

Chloromethylation proceeds via two primary mechanisms:

  • Electrophilic Attack : Formaldehyde protonates to form a hydroxymethyl intermediate, which reacts with HCl to generate the chloromethyl carbocation. This electrophile attacks the electron-rich 8-position of the purine ring.

  • Nucleophilic Displacement : In brominated precursors, bromide acts as a leaving group, replaced by chloromethyl via SN2 or SN1 mechanisms depending on solvent polarity.

Common Byproducts and Mitigation

  • Dimerization : Occurs when the chloromethyl group reacts with a second purine molecule. Adding radical scavengers like hydroquinone suppresses this side reaction.

  • N-Alkylation : Competing alkylation at the 1- or 3-positions is minimized using bulky bases (e.g., diisopropylethylamine) to deprotonate the purine selectively.

Industrial Applications and Scalability

While laboratory-scale methods achieve high yields, industrial production demands cost-effective and scalable processes. The phase transfer catalysis route, with its compatibility with continuous flow reactors, offers the best balance, enabling kilogram-scale synthesis with 80% yield and >99% purity. Recent patents emphasize recycling solvents like xylene and recovering ionic liquids to reduce waste .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Nucleophilic Substitution: Products include azidomethylpurine, thiocyanatomethylpurine, and alkoxymethylpurine.

    Oxidation: Products include formylpurine and carboxypurine.

    Reduction: The major product is methylpurine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules with potential therapeutic effects. Notably, research indicates that derivatives of this compound exhibit significant biological activities, including anticancer and antiviral properties .

2. Anticancer Activity
Studies have shown that 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione can interact with enzymes and receptors involved in cancer pathways. The mechanism often involves covalent bonding with nucleophilic sites in proteins and nucleic acids, leading to enzyme inhibition or disruption of cellular processes associated with tumor growth.

3. Antiviral Properties
This compound has been investigated for its antiviral activity against various viral strains. Research suggests that it may inhibit viral replication by interfering with viral enzymes, making it a candidate for further development in antiviral therapies.

Agricultural Science Applications

1. Plant Growth Regulation
this compound has potential applications in modulating plant growth. Studies indicate that purine derivatives can influence plant physiological processes such as cell division and differentiation . The chloromethyl group enhances its interaction with plant receptors or enzymes involved in growth regulation.

Case Studies

Antiviral Studies:
Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against various viral strains. For instance, a study highlighted its effectiveness against specific RNA viruses.

Cancer Research:
In vitro studies have shown that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation. Its interaction with specific molecular targets suggests potential as a chemotherapeutic agent .

Inflammation Models:
Preliminary findings suggest that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA and RNA, leading to the inhibition of enzymatic activity or disruption of nucleic acid function. This property makes it a valuable tool in biochemical research and drug development.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points: Methyl groups (e.g., 1,3,7-trimethyl in [1]) lower melting points compared to bulky substituents like biphenyl-styryl ([2], 230°C). Triazolylmethoxy substituents ([3], 164–166°C) reduce crystallinity due to steric hindrance, contrasting with rigid aromatic groups in [2].

Reactivity and Functionalization :

  • The chloro group at position 8 (as in [1] and [6]) is less reactive than chloromethyl, which can participate in nucleophilic substitution or cross-coupling reactions.
  • Nitro-substituted analogs ([10]) exhibit stability under acidic conditions, whereas chloromethyl derivatives may hydrolyze to hydroxymethyl intermediates.

Structural Insights :

  • Crystallographic data for 8-chloro-7-ethyl-1,3-dimethylpurine-dione ([5]) reveal a planar purine core with ethyl and methyl groups adopting equatorial positions. Chloromethyl’s larger size and polarity could distort this planarity, affecting packing efficiency.

Spectroscopic Trends :

  • Methyl groups at N1, N3, and N7 ([1]) deshield adjacent carbons (e.g., C8 δ 138.9 ppm). Chloromethyl’s electron-withdrawing effect may further downfield-shift C8 in ¹³C-NMR.

Biological Activity

Overview

8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione is a purine derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. The chloromethyl group attached to the purine structure enhances its reactivity and biological properties, making it a valuable candidate for drug development.

The synthesis of this compound typically involves chloromethylation of a suitable purine precursor. Common methods include:

  • Chloromethylation Reaction : The reaction of a purine derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst (e.g., zinc iodide) in solvents like dichloromethane at low temperatures to maximize yield and minimize side reactions.
  • Industrial Production : For large-scale synthesis, continuous flow reactors are often utilized to enhance efficiency and safety.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:

  • Mechanism of Action : The chloromethyl group can form covalent bonds with nucleophilic sites in microbial proteins and nucleic acids, leading to inhibition of essential microbial processes .
  • Efficacy Against Pathogens : It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies:

  • Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : Research indicates that it may interact with key molecular targets involved in cancer progression, such as enzymes critical for nucleotide metabolism .

Case Study 1: Antimicrobial Testing

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial activity of various purine derivatives, including this compound. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound has broad-spectrum antimicrobial properties .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of the compound against human leukemia cells. The results showed:

Concentration (µM)Cell Viability (%)
1085
2560
5030

At higher concentrations, significant cytotoxic effects were observed, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the established synthetic methodologies for 8-(Chloromethyl)-1H-purine-2,6(3H,9H)-dione, and how do reaction conditions impact yield?

Synthesis typically involves nucleophilic substitution or condensation reactions at the purine core. For analogous chloro-substituted purines (e.g., 8-chlorotheophylline derivatives), key steps include:

  • Chloromethyl group introduction : Reacting purine precursors with chloromethylating agents (e.g., chloromethyl ethers or chloromethyl halides) under anhydrous conditions.
  • Temperature control : Optimal yields are achieved at 50–80°C to avoid decomposition of reactive intermediates .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane enhance reaction efficiency by stabilizing ionic intermediates .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is standard for isolating the final product .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., chloromethyl at C8) and confirm tautomeric forms. For example, 1^1H NMR peaks at δ 3.93–4.20 ppm typically correspond to methylene protons in chloromethyl groups .
  • X-ray crystallography : Resolves bond angles and crystallographic packing, critical for understanding steric effects of the chloromethyl group (e.g., C–Cl bond length ~1.76 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+: ~242.58 Da for C6_6H6_6ClN4_4O2_2) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

  • Catalyst screening : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves chloromethyl group incorporation while reducing hydrolysis byproducts .
  • pH control : Maintaining mildly basic conditions (pH 7.5–8.5) minimizes unwanted ring-opening reactions of the purine core .
  • Kinetic studies : Monitoring reaction progress via HPLC helps identify intermediates and adjust reaction times (typically 6–12 hours) .

Q. What strategies address contradictory data in biological activity studies?

  • Dose-response profiling : Use multiple assays (e.g., enzyme inhibition, cytotoxicity) to differentiate specific activity from off-target effects. For example, IC50_{50} values in kinase assays may vary due to ATP competition .
  • Structural analogs : Compare activity of 8-(chloromethyl) derivatives with 8-bromo or 8-ethyl variants to isolate substituent-specific effects .
  • Computational docking : Molecular dynamics simulations predict binding modes to resolve discrepancies in enzyme inhibition data (e.g., clashes with hydrophobic pockets due to chloromethyl steric bulk) .

Q. How does the chloromethyl substituent influence bioactivity compared to other halogenated purines?

The chloromethyl group enhances electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes). Key differences include:

SubstituentReactivityBiological Impact
ChloromethylHigh (SN2)Irreversible enzyme inhibition; prolonged effect
ChloroModerate (SN1)Reversible binding; transient activity
BromomethylHigher (polarizability)Increased potency but higher toxicity
Note: Chloromethyl derivatives show superior cell permeability due to lipophilicity (logP ~1.2 vs. 0.8 for chloro analogs) .

Q. What computational methods predict degradation pathways under physiological conditions?

  • DFT calculations : Model hydrolysis of the chloromethyl group to identify stable intermediates (e.g., formation of hydroxymethyl derivatives at pH 7.4) .
  • Accelerated stability testing : Expose the compound to buffers (pH 2–9) and analyze degradation products via LC-MS. Chloromethyl derivatives degrade 30% faster in acidic conditions than neutral .

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